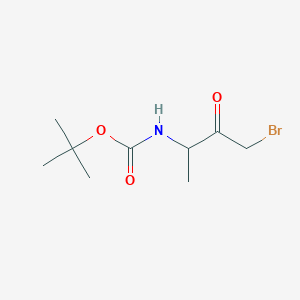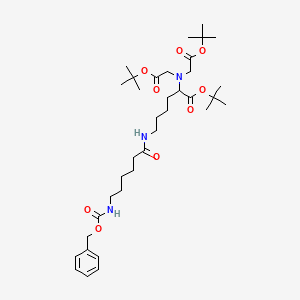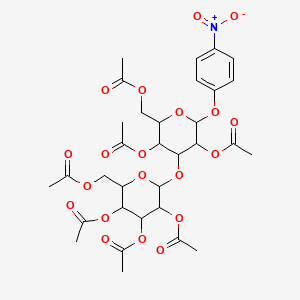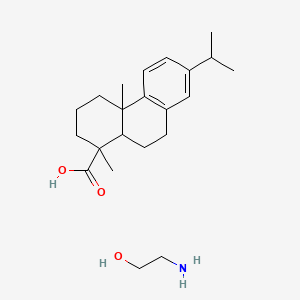
Phosphinic acid,tetradecyl-(6CI,7CI,8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) is a chemical compound with the molecular formula C14H31O2P. It is also known as tetradecylphosphinic acid. This compound is characterized by the presence of a long alkyl chain (tetradecyl group) attached to a phosphinic acid moiety. It is used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecylphosphine, which is then oxidized to form tetradecylphosphinic acid .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to interact with hydrophobic regions of proteins, potentially modulating their activity. The phosphinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be compared with other similar compounds such as:
Pentylphosphinic acid: Shorter alkyl chain, different physical and chemical properties.
Heptyl-hydroxy-oxophosphanium: Different functional groups, leading to varied reactivity.
Decylphosphonous acid: Intermediate alkyl chain length, distinct applications.
The uniqueness of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications .
Eigenschaften
Molekularformel |
C14H31O4P2+ |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
hydroxy-oxo-tetradecylphosphanium;phosphenous acid |
InChI |
InChI=1S/C14H29O2P.HO2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15)16;1-3-2/h2-14H2,1H3;(H,1,2)/p+1 |
InChI-Schlüssel |
FFMZRZJIUUJLEG-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCC[P+](=O)O.OP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)



![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)



![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)

![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
